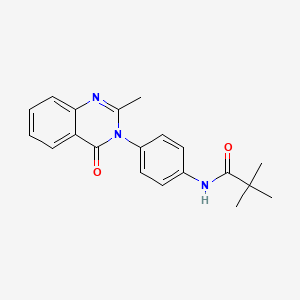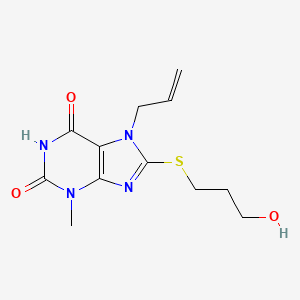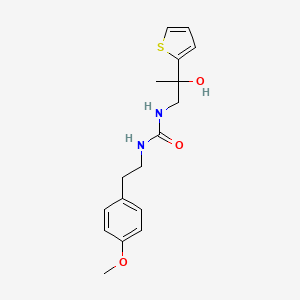![molecular formula C17H17N3O4S2 B2697619 N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252815-77-2](/img/structure/B2697619.png)
N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Chemical Transformations
- The compound and its derivatives serve as key intermediates in heterocyclic synthesis, enabling the creation of diverse structures with potential pharmacological activities. For example, studies have demonstrated its utility in forming erythrinanes through oxidative radical cyclization, highlighting its role in constructing complex molecular architectures (Chikaoka et al., 2003). Additionally, it has been used in generating novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing its versatility in synthesizing compounds with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activities
- Several studies have focused on synthesizing new derivatives based on the thieno[3,2-d]pyrimidine structure for antimicrobial and antitumor applications. These derivatives exhibit significant activities, demonstrating the potential of such compounds in developing new therapeutic agents. For instance, compounds with modifications on the thieno[3,2-d]pyrimidine backbone have shown promising antimicrobial properties against various bacterial and fungal strains (Hossan et al., 2012). Additionally, derivatives synthesized from this compound have been evaluated for antitumor activity, highlighting their potential in cancer treatment research (Hafez & El-Gazzar, 2017).
Dual Inhibitory Action on Enzymatic Targets
- Research has also identified derivatives of this compound as dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell proliferation. These findings suggest the compound's derivatives could serve as potent antitumor agents with a dual mechanism of action, offering a promising avenue for cancer therapy development (Gangjee et al., 2008).
Photoinitiator Applications in Polymer Science
- Beyond biomedical applications, derivatives of this compound have been explored as photoinitiators for polymerization processes. This research avenue highlights its potential utility in materials science, particularly in developing new materials with enhanced properties (Batibay et al., 2020).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-20-16(22)15-11(6-7-25-15)19-17(20)26-9-14(21)18-12-8-10(23-2)4-5-13(12)24-3/h4-8H,9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACORPZFCRASIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

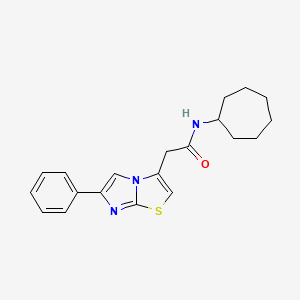
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2697539.png)
![N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2697540.png)
![6-(2-Methoxy-5-methylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697543.png)
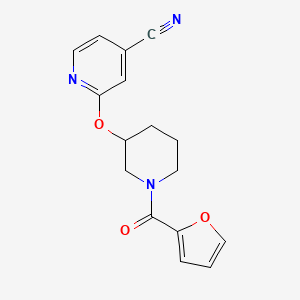
![(3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2697548.png)

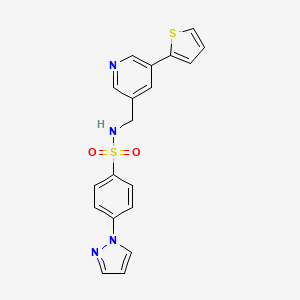
![5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2697552.png)
